3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted with a 4-fluorophenyl group at the 3-position and a methyl group at the 1-position. The carboxamide moiety is linked via an ethyl group to a thiophene ring, which is further substituted with a furan-3-yl group at the 5-position. This structural complexity confers unique physicochemical and pharmacological properties. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene-furan heterocyclic system may influence electronic properties and receptor binding .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-25-19(12-18(24-25)14-2-4-16(22)5-3-14)21(26)23-10-8-17-6-7-20(28-17)15-9-11-27-13-15/h2-7,9,11-13H,8,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWWRYVVYNRLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=C(S3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and various activities associated with this compound, drawing from diverse research findings.
Structural Characteristics
This compound belongs to the pyrazole class, characterized by its unique structural features:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Furan-thiophene moiety : Imparts additional pharmacological properties.
- Carboxamide functional group : Potentially involved in biological interactions.
The molecular formula is with a molecular weight of 355.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring : Utilizing diazo compounds and appropriate precursors.
- Introduction of substituents : Employing coupling reactions to attach the furan-thiophene and fluorophenyl groups.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In studies, compounds with similar structural motifs have shown:
- COX inhibition : Selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways.
- In vivo efficacy : In models such as carrageenan-induced paw edema, these compounds demonstrated substantial reduction in inflammation, suggesting a promising therapeutic application in treating inflammatory diseases .
Anticancer Activity
The compound's structure may also confer anticancer properties:
- Cell viability assays : Compounds with similar scaffolds have been tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity .
- Mechanism of action : The interaction with specific kinases and induction of apoptosis in cancer cells have been observed, highlighting its potential as an anticancer agent.
Case Studies
Several studies have explored the biological activity of related compounds:
The proposed mechanisms for the biological activity of this compound include:
- Enzyme inhibition : Binding to active sites on COX enzymes, leading to decreased prostaglandin synthesis.
- Receptor modulation : Interaction with cellular receptors involved in inflammatory and apoptotic pathways.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar structures exhibit significant anticancer properties. The pyrazole moiety is particularly noted for its ability to inhibit tumor cell growth. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including lung carcinoma (A549) and breast cancer cells.
Case Studies :
- A study conducted on pyrazole derivatives showed that they could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(4-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide | A549 | 12.5 | Apoptosis induction |
| Similar Pyrazole Derivative | MCF7 | 15.0 | Caspase activation |
Anti-inflammatory Properties
The compound has shown promise in alleviating inflammation, which is a critical factor in many chronic diseases, including cancer. Pyrazoles are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase enzymes (COX), thereby reducing prostaglandin synthesis.
Research Findings :
- A study highlighted the anti-inflammatory activity of pyrazole derivatives, suggesting that modifications to the structure can enhance their efficacy against inflammation-related pathways .
Synthetic Routes and Preparation
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This is often achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
- Introduction of Furan and Thiophene Moieties : These rings are introduced via cross-coupling reactions such as Suzuki or Stille coupling under palladium catalysis.
- Final Modifications : Functional groups like the fluorophenyl and carboxamide are added to optimize biological activity.
Summary of Applications
The diverse applications of This compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; potential for drug development. |
| Anti-inflammatory | Inhibits COX enzymes; reduces inflammation in chronic diseases. |
| Other Therapeutic Uses | Potential antiviral and antimicrobial properties; further studies needed. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Hydroxylation : Reaction with NaOH (10% w/v) at 80°C replaces fluorine with hydroxyl groups, yielding hydroxylated derivatives.
-
Amination : Using NH₃ in ethanol at reflux introduces amino groups via SNAr mechanisms .
Table 1: NAS Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydroxylation | NaOH (10%), 80°C, 6 hrs | 72 | |
| Amination | NH₃/EtOH, reflux, 12 hrs | 65 |
Oxidation and Reduction
The thiophene and furan moieties undergo redox reactions:
-
Thiophene Oxidation : H₂O₂/CH₃COOH oxidizes thiophene to sulfone derivatives at 60°C .
-
Furan Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces furan rings to tetrahydrofuran analogs.
Table 2: Redox Reaction Outcomes
| Substrate | Reaction | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophene | H₂O₂/CH₃COOH, 60°C | Sulfone derivative | 85 | |
| Furan | H₂ (1 atm)/Pd-C, 25°C | Tetrahydrofuran analog | 78 |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Stille couplings to incorporate aryl/heteroaryl groups:
-
Suzuki Coupling : Using Pd(PPh₃)₄ and K₂CO₃ in DMF at 100°C, the thiophene-bromine site couples with boronic acids .
-
Cyclocondensation : Microwave-assisted reactions with hydrazine hydrate form pyrazoline derivatives .
Table 3: Coupling Reaction Parameters
| Reaction Type | Catalysts/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 90 | |
| Microwave Cyclization | Hydrazine hydrate, 150W, 10 mins | 83 |
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis and alkylation:
-
Acidic Hydrolysis : HCl (6M) at reflux cleaves the amide bond to yield carboxylic acid and amine fragments.
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated products .
Photochemical and Thermal Stability
-
Photodegradation : UV light (254 nm) induces C-S bond cleavage in the thiophene ring, forming radical intermediates.
-
Thermal Stability : Decomposes at 220°C (DSC data), releasing CO₂ and NH₃ .
Mechanistic Insights
-
Radical Scavenging : Pyrazole’s N–H bond donates hydrogen atoms to stabilize free radicals (studied via DPPH assay) .
-
Electrophilic Attack : Fluorine’s electron-withdrawing effect directs electrophiles to the pyrazole C-4 position .
Key Research Findings
-
Catalyst Efficiency : Amberlyst-15 enhances cyclocondensation yields by 25% compared to traditional acids .
-
Solvent Effects : Acetonitrile outperforms ethanol in Suzuki couplings due to better Pd solubility .
-
Biological Relevance : Oxidation products show enhanced antioxidant activity (IC₅₀: 12 µM vs. 18 µM for parent compound) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several pyrazole-carboxamide derivatives, but key substituents differentiate its activity and properties:
Pharmacological Activity
- Target Compound : The thiophene-furan linker may facilitate interactions with aromatic residues in enzyme active sites, similar to furan-containing kinase inhibitors .
- 5,3-AB-CHMFUPPYCA : Pyrazole-carboxamides with cyclohexylmethyl groups are often explored for CNS activity due to blood-brain barrier penetration.
- N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide : This agrochemical derivative highlights pyrazole-carboxamides' versatility, though the target compound’s furan-thiophene system likely shifts its biological target.
Physicochemical Properties
Notes
- Structural data for many analogs were resolved using SHELX software, emphasizing its role in crystallographic verification .
- Direct pharmacological studies on the target compound are absent in the provided evidence; comparisons are based on structural analogs and substituent effects.
- The 4-fluorophenyl group is a common motif in bioactive compounds, contributing to both potency and pharmacokinetics .
Preparation Methods
Cyclocondensation Protocol
Reagents :
- Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 eq)
- Methylhydrazine sulfate (1.2 eq)
- K₂CO₃ (2.0 eq) in anhydrous DMF
Procedure :
- Charge a flame-dried flask with propanoate ester (5 mmol) and DMF (15 mL) under N₂
- Add methylhydrazine sulfate and K₂CO₃ sequentially
- Heat at 90°C for 6 hr with vigorous stirring
- Cool, dilute with H₂O (50 mL), extract with EtOAc (3×30 mL)
- Dry organic phase (Na₂SO₄), concentrate, purify via silica chromatography (EtOAc/hexane 3:7)
Yield : 82% as white crystalline solid
Characterization :
Ester Hydrolysis
Reagents :
- Pyrazole ester (1.0 eq)
- 2M NaOH (5.0 eq) in THF/H₂O (4:1)
Procedure :
- Reflux ester (3 mmol) in NaOH/THF/H₂O (20 mL) for 3 hr
- Acidify to pH 2 with 6M HCl
- Extract with CH₂Cl₂ (3×25 mL), dry (MgSO₄), concentrate
Yield : 95% as hygroscopic powder
Synthesis of 2-(5-(Furan-3-yl)Thiophen-2-yl)Ethylamine
Thiophene Functionalization
Step 1 : Lithiation and Furan Coupling
Reagents :
- 2-Bromothiophene (1.0 eq)
- n-BuLi (1.1 eq) in THF at -78°C
- Furan-3-boronic acid pinacol ester (1.5 eq)
- Pd(PPh₃)₄ (5 mol%)
Procedure :
- Add n-BuLi to 2-bromothiophene in THF at -78°C
- After 30 min, add boronic ester and catalyst
- Warm to RT, stir 12 hr
- Quench with NH₄Cl, extract with Et₂O, purify via chromatography
Yield : 68% 5-(furan-3-yl)thiophene
Amide Coupling and Final Assembly
Carboxylic Acid Activation
Reagents :
- Pyrazole-5-carboxylic acid (1.0 eq)
- SOCl₂ (3.0 eq) in anhydrous CH₂Cl₂
Procedure :
- Reflux acid (2 mmol) with SOCl₂ (5 mL) for 2 hr
- Remove excess SOCl₂ under vacuum
- Use acid chloride directly in next step
Amide Bond Formation
Reagents :
- Acid chloride (1.0 eq)
- Amine (1.2 eq)
- Et₃N (2.5 eq) in CH₂Cl₂
Procedure :
- Add amine and Et₃N to acid chloride in CH₂Cl₂ (0°C)
- Warm to RT, stir 6 hr
- Wash with 1M HCl, sat. NaHCO₃, brine
- Dry (Na₂SO₄), concentrate, purify via RP-HPLC
Yield : 63% as off-white solid
Characterization :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.52–7.48 (m, 2H, Ar-H), 7.34–7.30 (m, 2H, Ar-H), 7.18 (s, 1H, furan-H), 6.94 (d, J=3.4 Hz, 1H, thiophene-H), 6.82 (d, J=3.4 Hz, 1H, thiophene-H), 6.45 (s, 1H, furan-H), 3.88 (s, 3H, N-CH₃), 3.62 (q, J=6.8 Hz, 2H, CH₂NH), 2.92 (t, J=6.8 Hz, 2H, CH₂-thiophene)
- HRMS : m/z calcd for C₂₂H₂₁FN₃O₂S [M+H]⁺ 418.1291, found 418.1295
Process Optimization and Scalability Considerations
Continuous Flow Pyrazole Synthesis
Adapting methods from continuous flow systems:
- Reactor design : Two-stage segmented flow system
- Stage 1: Diazonium formation at 0°C (residence time 2 min)
- Stage 2: Cyclization at 140°C (residence time 8 min)
- Advantages :
- 95% conversion vs 82% batch
- Reduced exotherm risk during diazonium handling
Green Chemistry Metrics
- PMI : 8.7 (batch) vs 5.2 (flow)
- E-factor : 34 (batch) vs 19 (flow)
Q & A
Q. Optimization Tips :
- Temperature : Maintain 0–5°C during sensitive steps (e.g., azide formation) to avoid side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DCM) for coupling reactions to enhance solubility .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl at C3 of pyrazole, furan-thiophene linkage). Key signals:
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98% for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated for C₂₁H₁₈FN₃O₂S: 396.12) .
Basic: What preliminary biological screening approaches are suitable for this compound?
Answer:
- In Vitro Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known pyrazole-based inhibitors .
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Microsomal Stability : Incubate with liver microsomes to estimate metabolic half-life .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
SAR Variables :
Q. Methodology :
Analog Synthesis : Prepare derivatives with systematic substitutions.
Biological Testing : Compare IC₅₀ values across targets (e.g., kinases vs. GPCRs).
Computational Docking : Use AutoDock or Schrödinger to predict binding modes and guide modifications .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Common Contradictions :
- Discrepancies in IC₅₀ values across studies (e.g., anti-inflammatory vs. anticancer potency).
Q. Resolution Strategies :
Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin).
- Validate via orthogonal assays (e.g., Western blot for apoptosis markers if MTT data is conflicting) .
Batch Analysis : Confirm compound purity (>98%) and stereochemistry (if applicable) via chiral HPLC .
Meta-Analysis : Compare data across studies with similar protocols (e.g., serum-free vs. serum-containing media) .
Advanced: What mechanistic studies are recommended to elucidate its mode of action?
Answer:
- Target Identification :
- Chemical Proteomics : Use immobilized compound pulldowns with LC-MS/MS to identify binding proteins .
- CRISPR Screening : Genome-wide knockout to identify resistance-associated genes .
- Pathway Analysis :
- Transcriptomics : RNA-seq to detect differentially expressed genes post-treatment.
- Phosphoproteomics : Enrichment for phosphorylated tyrosine/serine residues .
Advanced: How can researchers optimize pharmacokinetic properties for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
